molecular formula C15H14FNO B172949 N-(2,4-Dimethylphenyl)-2-fluorobenzamide CAS No. 136926-05-1

N-(2,4-Dimethylphenyl)-2-fluorobenzamide

Cat. No.: B172949
CAS No.: 136926-05-1
M. Wt: 243.28 g/mol
InChI Key: IZZWDCJMZPWEFO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide moiety and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-fluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-(2,4-Dimethylphenyl)-2-aminobenzamide or N-(2,4-Dimethylphenyl)-2-thiobenzamide.

    Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.

    Reduction: Formation of N-(2,4-Dimethylphenyl)-2-fluoroaniline or N-(2,4-Dimethylphenyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethylphenyl)-N’-methylformamidine
  • 2,4-Dimethylaniline

Uniqueness

N-(2,4-Dimethylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Biological Activity

N-(2,4-Dimethylphenyl)-2-fluorobenzamide is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorobenzamide moiety and a dimethylphenyl substituent, confers various biological activities that have been the subject of recent research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H14FNOC_{15}H_{14}FNO and a molecular weight of approximately 243.28 g/mol. The compound features:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Amide functional group : Involved in hydrogen bonding and molecular interactions.
  • Dimethylphenyl group : Contributes to the compound's unique chemical reactivity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation .
  • Modulation of Signaling Pathways : The compound may influence pathways associated with cancer cell growth and survival, potentially through interactions with kinases involved in tumorigenesis .

Antitumor Activity

Research indicates that this compound exhibits moderate cytotoxic activity against various human tumor cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer) cells showed significant sensitivity to treatment with this compound.
  • Mechanism : The observed cytotoxicity is likely due to inhibition of tubulin polymerization, leading to disruption of the mitotic spindle during cell division .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in treating inflammation-related conditions:

  • Target Enzymes : It may inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs like naproxen.

Comparative Studies

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
N-(2,4-Dimethylphenyl)-4-fluorobenzamideC15H14FNOModerate cytotoxicityDifferent fluorine position affects reactivity
N-(3-Fluorophenyl)-2-methylbenzamideC15H14FNOVaries by substitutionSimilar structure but different substituent positions
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamideC15H14BrFNOPotentially higher bioactivityPresence of bromine alters chemical properties

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in reduced viability in A549 cells by approximately 50% at concentrations above 10 µM after 48 hours .
  • Mechanistic Insights : Further investigation revealed that the compound's ability to disrupt microtubule dynamics could be a key factor in its antitumor efficacy, aligning with findings from related benzamide derivatives .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWDCJMZPWEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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